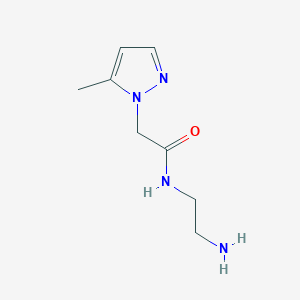
N-(2-aminoethyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminoethyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide, also known as AMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2-aminoethyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide is not fully understood. However, studies have suggested that it may act by modulating the activity of certain neurotransmitters in the brain, such as glutamate and GABA. It may also interact with ion channels and receptors in the nervous system, leading to its various biological effects.
Biochemical and Physiological Effects:
N-(2-aminoethyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also exhibits analgesic effects by reducing pain sensitivity. In addition, it has been shown to have antitumor properties by inducing apoptosis in cancer cells. N-(2-aminoethyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide has also been found to improve learning and memory processes by enhancing synaptic plasticity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-aminoethyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide in lab experiments is its diverse biological activities, which make it a useful tool for studying various physiological and pathological processes. However, one limitation of using N-(2-aminoethyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
The potential therapeutic applications of N-(2-aminoethyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide are still being explored, and there are several future directions for research in this field. One direction is the development of novel drugs based on the structure of N-(2-aminoethyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide for the treatment of various diseases. Another direction is the study of the mechanism of action of N-(2-aminoethyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide, which may lead to a better understanding of its biological effects. Furthermore, the use of N-(2-aminoethyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide in combination with other drugs or therapies may also be explored for the treatment of certain diseases.
In conclusion, N-(2-aminoethyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide, or N-(2-aminoethyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide, is a promising compound that exhibits diverse biological activities and has potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. Further research in this field may lead to the development of novel drugs and therapies for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(2-aminoethyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide is a multi-step process that involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethylenediamine to produce the desired product, N-(2-aminoethyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(2-aminoethyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, anticonvulsant, and antitumor properties. In addition, it has been shown to have a positive effect on learning and memory processes. These properties make it a promising candidate for the development of novel drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
N-(2-aminoethyl)-2-(5-methylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-7-2-4-11-12(7)6-8(13)10-5-3-9/h2,4H,3,5-6,9H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWFGRWZUOMIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,9-dimethyl-1-pentyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2938824.png)


![2-[1-(1H-indazol-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2938828.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2938832.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2938833.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2938835.png)
![8-(2-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2938837.png)
![1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2938838.png)
![2-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2938839.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2938841.png)
![6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B2938843.png)
![N-[5-[(3-Fluorophenoxy)methyl]-2-methoxyphenyl]prop-2-enamide](/img/structure/B2938846.png)